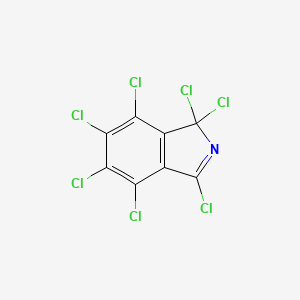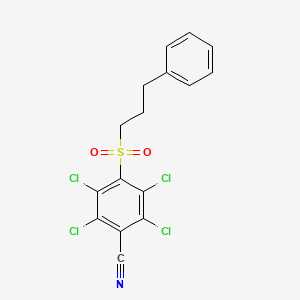
1-(13-Methyltetradecanoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(13-Methyltetradecanoyl)pyrrolidine is a chemical compound with the molecular formula C19H37NO and a molar mass of 295.5 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Preparation Methods
The synthesis of 1-(13-Methyltetradecanoyl)pyrrolidine typically involves the acylation of pyrrolidine with 13-methyltetradecanoic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(13-Methyltetradecanoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Scientific Research Applications
1-(13-Methyltetradecanoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive pyrrolidine derivatives.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(13-Methyltetradecanoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique stereochemistry and electronic properties. This interaction can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-(13-Methyltetradecanoyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and agrochemicals.
Pyrrolidine-2,5-dione: Studied for its inhibitory activity on enzymes like carbonic anhydrase.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its specific acyl group, which can impart distinct biological and chemical properties compared to other pyrrolidine derivatives.
Properties
CAS No. |
56630-52-5 |
|---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
13-methyl-1-pyrrolidin-1-yltetradecan-1-one |
InChI |
InChI=1S/C19H37NO/c1-18(2)14-10-8-6-4-3-5-7-9-11-15-19(21)20-16-12-13-17-20/h18H,3-17H2,1-2H3 |
InChI Key |
DSWZMTBYDLLDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)
![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)






